molecular formula C8H8BrFO B2535836 1-(4-Bromophenyl)-2-fluoroethan-1-ol CAS No. 156335-24-9

1-(4-Bromophenyl)-2-fluoroethan-1-ol

Cat. No.: B2535836
CAS No.: 156335-24-9
M. Wt: 219.053
InChI Key: DOCJQSDUKAOMNV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-fluoroethan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a fluorine atom attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol typically involves the reaction of 4-bromobenzaldehyde with a fluorinating agent followed by reduction. One common method is the reaction of 4-bromobenzaldehyde with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, followed by reduction with sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-fluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 1-(4-Bromophenyl)-2-fluoroethanone.

    Reduction: Formation of 1-(4-Bromophenyl)-2-fluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-fluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-2-iodoethan-1-ol: Similar structure but with an iodine atom instead of fluorine.

    1-(4-Bromophenyl)-2-methylethan-1-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(4-Bromophenyl)-2-fluoroethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

1-(4-bromophenyl)-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCJQSDUKAOMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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